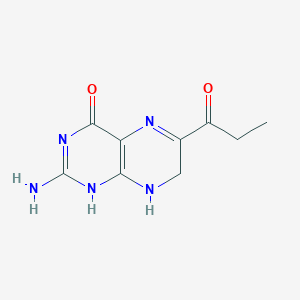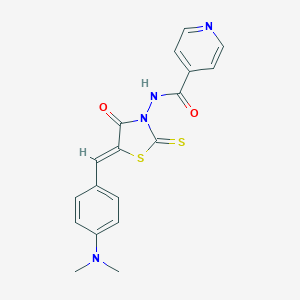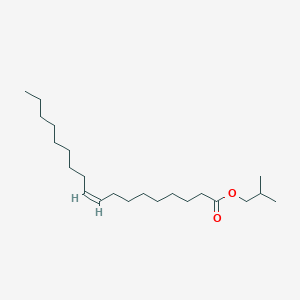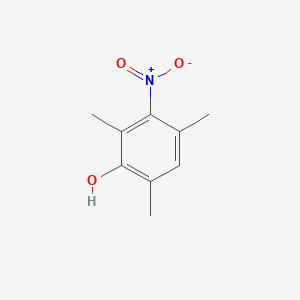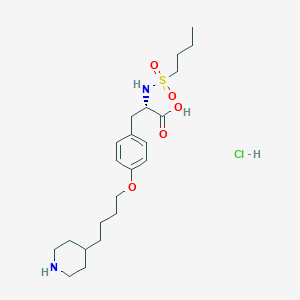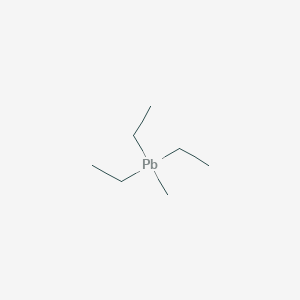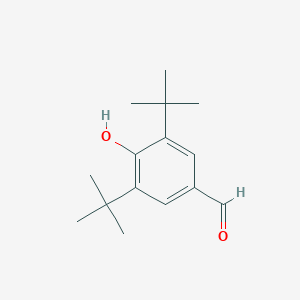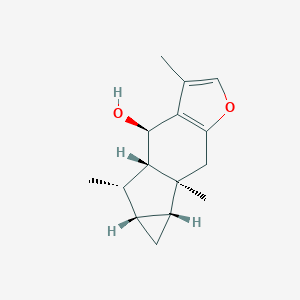
beta-Dihydrolindenenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Dihydrolindenenol is a chemical compound that belongs to the class of sesquiterpenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. Beta-Dihydrolindenenol has been studied extensively due to its potential uses in scientific research.
Mécanisme D'action
The mechanism of action of beta-Dihydrolindenenol is not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the cannabinoid receptors, which are involved in pain perception and immune function.
Effets Biochimiques Et Physiologiques
Beta-Dihydrolindenenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have anticancer effects by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using beta-Dihydrolindenenol in lab experiments is its potential for use in the development of new drugs and therapies. It has also been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one of the limitations of using beta-Dihydrolindenenol is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of beta-Dihydrolindenenol. One area of interest is the development of new drugs and therapies based on its properties. Another area of interest is the study of its potential uses in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and cellular targets.
Méthodes De Synthèse
Beta-Dihydrolindenenol can be synthesized through various methods, including the use of chemical reagents and enzymatic reactions. One of the most common methods is the oxidation of alpha-humulene, which is a natural sesquiterpene found in hops. The oxidation is typically carried out using a combination of sodium hypochlorite and acetic acid. Another method involves the use of enzymes, such as cytochrome P450 enzymes, to catalyze the conversion of alpha-humulene to beta-Dihydrolindenenol.
Applications De Recherche Scientifique
Beta-Dihydrolindenenol has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have potential uses in the development of new drugs and therapies.
Propriétés
Numéro CAS |
1618-84-4 |
|---|---|
Nom du produit |
beta-Dihydrolindenenol |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
InChI |
InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1 |
Clé InChI |
KOUSZLSRRSPESN-ZKNHQXDVSA-N |
SMILES isomérique |
C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C |
SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
SMILES canonique |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



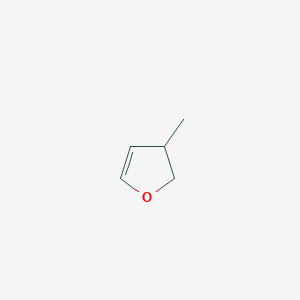
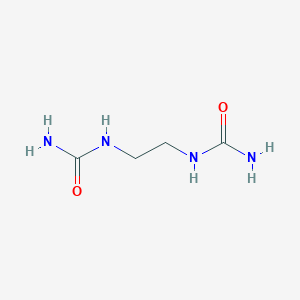
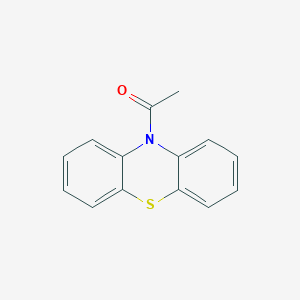
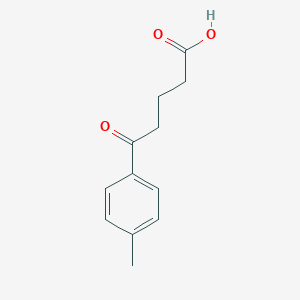
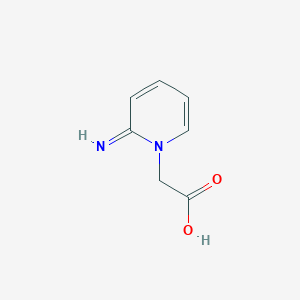
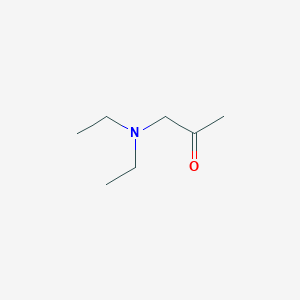
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
